molecular formula C11H11N3OS B2995477 2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide CAS No. 514218-51-0

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide

Cat. No. B2995477
CAS RN: 514218-51-0
M. Wt: 233.29
InChI Key: JTCLAUGHTOEEQY-UHFFFAOYSA-N
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Description

“2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide” is an organic compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 . It is a derivative of cyanoacetamide, which is an acetic amide with a nitrile functional group .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom, attached to an acetic amide with a nitrile functional group .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have explored the synthesis of compounds bearing structural similarities to "2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide" and assessed their biological activities. For instance, the synthesis of 5-deazaaminopterin analogues with different substituents, including compounds related to cyanothioacetamide, demonstrated variations in biological activities against certain cell lines in tissue culture, showcasing the compound's potential in medicinal chemistry applications (Su et al., 1988).

Antitumor Activity

The antitumor properties of novel thiophene derivatives, including "2-cyano-N-(thiazol-2-yl) acetamide" and related compounds, have been investigated. These studies have shown promising inhibitory effects on various cell lines, highlighting the compound's potential in cancer research and therapy (Albratty et al., 2017).

Chemical Synthesis Techniques

The compound and its derivatives have been utilized in chemical synthesis research, demonstrating innovative approaches to the creation of complex molecules. Research into the synthesis of 3-acetyl-2-aminothiophenes using a modified Gewald reaction provides insights into new synthetic methodologies that can be applied in the development of pharmaceuticals and dyes (Eller & Holzer, 2006).

Insecticidal Assessment

The application of related compounds in agriculture, particularly as insecticidal agents, has been examined. Studies involving the synthesis of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm indicate the compound's potential in developing new, effective insecticides (Fadda et al., 2017).

Future Directions

Cyanoacetamide derivatives, including “2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide”, have potential in evolving better chemotherapeutic agents . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

2-cyano-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-3-8-7(2)16-11(9(8)6-13)14-10(15)4-5-12/h3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCLAUGHTOEEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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